2-[4-(5-chloro-2-methoxybenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine 2-[4-(5-chloro-2-methoxybenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.: 923174-78-1
VCID: VC7311100
InChI: InChI=1S/C19H24ClN5O2/c1-4-21-17-11-13(2)22-19(23-17)25-9-7-24(8-10-25)18(26)15-12-14(20)5-6-16(15)27-3/h5-6,11-12H,4,7-10H2,1-3H3,(H,21,22,23)
SMILES: CCNC1=NC(=NC(=C1)C)N2CCN(CC2)C(=O)C3=C(C=CC(=C3)Cl)OC
Molecular Formula: C19H24ClN5O2
Molecular Weight: 389.88

2-[4-(5-chloro-2-methoxybenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine

CAS No.: 923174-78-1

Cat. No.: VC7311100

Molecular Formula: C19H24ClN5O2

Molecular Weight: 389.88

* For research use only. Not for human or veterinary use.

2-[4-(5-chloro-2-methoxybenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine - 923174-78-1

Specification

CAS No. 923174-78-1
Molecular Formula C19H24ClN5O2
Molecular Weight 389.88
IUPAC Name (5-chloro-2-methoxyphenyl)-[4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]methanone
Standard InChI InChI=1S/C19H24ClN5O2/c1-4-21-17-11-13(2)22-19(23-17)25-9-7-24(8-10-25)18(26)15-12-14(20)5-6-16(15)27-3/h5-6,11-12H,4,7-10H2,1-3H3,(H,21,22,23)
Standard InChI Key DZULYPFBVHXYSR-UHFFFAOYSA-N
SMILES CCNC1=NC(=NC(=C1)C)N2CCN(CC2)C(=O)C3=C(C=CC(=C3)Cl)OC

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s IUPAC name, (5-chloro-2-methoxyphenyl)-[4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]methanone, reflects its two primary components: a 4-(ethylamino)-6-methylpyrimidin-2-yl group and a 5-chloro-2-methoxybenzoyl group connected via a piperazine linker. Key identifiers include:

PropertyValue
Molecular FormulaC₁₉H₂₄ClN₅O₂
Molecular Weight389.88 g/mol
SMILESCCNC1=NC(=NC(=C1)C)N2CCN(CC2)C(=O)C3=C(C=CC(=C3)Cl)OC
InChI KeyDZULYPFBVHXYSR-UHFFFAOYSA-N

The pyrimidine ring’s substitution pattern—methyl at position 6 and ethylamino at position 4—creates a steric and electronic profile that may influence binding to biological targets. The piperazine linker enhances solubility and provides conformational flexibility, while the 5-chloro-2-methoxybenzoyl group introduces hydrophobic and halogen-bonding capabilities.

Synthesis and Preparation

Purification and Characterization

High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are critical for verifying purity and structure. The methoxy (δ 3.8–4.0 ppm) and chloro substituents (δ 7.2–7.5 ppm) would appear as distinct signals in the ¹H and ¹³C NMR spectra, respectively.

Physicochemical Properties and Drug Likeness

PropertyValue/Description
LogP (Predicted)3.2 (Moderate lipophilicity)
Hydrogen Bond Donors2 (NH groups)
Hydrogen Bond Acceptors6 (N, O atoms)
SolubilityNot available

Comparative Analysis with Analogous Compounds

To contextualize its potential, the compound is compared to two structurally related molecules:

CompoundTarget/ActivityKey Structural Differences
G59 Anthelmintic (C. elegans)Pyrrolidine vs. piperazine linker
WO2014106800A2 Kinase inhibitionQuinazoline vs. pyrimidine core

This compound’s piperazine linker may offer metabolic stability advantages over pyrrolidine-containing analogs, while its pyrimidine core could provide selectivity over quinazoline-based kinase inhibitors .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator